Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs that mimic the effects of a natural hormone GLP-1. GLP-1 helps regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon release from the pancreas []. Extensive research has demonstrated the efficacy of semaglutide in managing type 2 diabetes. Studies have shown that semaglutide effectively lowers blood sugar levels, improves glycemic control, and can even promote weight loss in patients with type 2 diabetes [, ].
Recent research has explored the potential of semaglutide for weight management in individuals with overweight or obesity. Large-scale clinical trials have shown that semaglutide, at a dose of 2.4mg per week, combined with lifestyle interventions like diet and exercise, leads to significantly greater weight loss compared to placebo [, ]. Studies suggest that semaglutide works by influencing appetite regulation and reducing food intake, ultimately promoting weight loss [].
Semaglutide is a synthetic analog of the human glucagon-like peptide-1 (GLP-1), functioning as a glucagon-like peptide-1 receptor agonist. It is primarily used in the management of type 2 diabetes and for weight management in adults with obesity. Semaglutide mimics the effects of GLP-1, a hormone that plays a crucial role in glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. This compound is marketed under various brand names, including Ozempic for diabetes management and Wegovy for weight loss .
The chemical formula of semaglutide is with a molar mass of approximately 4113.641 g/mol. Its structure consists of 31 amino acids, with specific modifications that enhance its stability and bioavailability compared to native GLP-1. Notably, semaglutide has substitutions at positions 8 and 34, where alanine is replaced by 2-aminoisobutyric acid and lysine by arginine, respectively .
Semaglutide works by mimicking the effects of the natural GLP-1 hormone. GLP-1 receptors are present in the pancreas and brain regions involved in appetite regulation. When semaglutide binds to these receptors, it stimulates insulin secretion from the pancreas in response to elevated blood sugar levels []. Additionally, it slows gastric emptying, promoting a feeling of fullness and reducing appetite. This dual action helps regulate blood sugar and supports weight management [].
Semaglutide is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and constipation. In rare cases, it may cause serious side effects like pancreatitis or gallbladder problems. Semaglutide is not recommended for pregnant or breastfeeding women due to a lack of safety data.
Semaglutide exhibits multiple biological activities that contribute to its therapeutic effects:
These actions collectively improve glycemic control and support weight loss in individuals with type 2 diabetes and obesity.
The synthesis of semaglutide involves several key steps:
Semaglutide has several clinical applications:
Interaction studies indicate that semaglutide may have significant interactions with other medications:
Semaglutide shares similarities with other glucagon-like peptide-1 receptor agonists but possesses unique characteristics:
| Compound | Structural Modifications | Half-Life | Unique Features |
|---|---|---|---|
| Semaglutide | Substitutions at positions 8 (Aib) & 34 (Arg), long fatty acid chain | ~7 days | High albumin binding increases stability |
| Liraglutide | Substitution at position 34 (Lys), fatty acid attached at position 26 | ~11-13 hours | Higher homology (97%) but shorter half-life |
| Dulaglutide | Two amino acid substitutions and a linker connecting two GLP-1 analogs | ~5 days | Extended half-life due to dimerization |
| Exenatide | Derived from the saliva of the Gila monster; shorter half-life | ~2.4 hours | Notably different source; rapid action |
Semaglutide's extended half-life and modifications render it more effective for once-weekly dosing compared to other similar compounds like liraglutide and exenatide, making it a preferred choice for many patients .
Semaglutide is a 31-amino acid polypeptide (C₁₈₇H₂₉₁N₄₅O₅₉) engineered to mimic the physiological action of native GLP-1(7-36)NH₂, an incretin hormone critical for glucose-dependent insulin secretion [1] [2]. Unlike endogenous GLP-1, semaglutide incorporates strategic modifications to enhance metabolic stability and receptor binding affinity. These include substitution of alanine at position 8 with α-aminoisobutyric acid (Aib), which confers resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and attachment of a C-18 fatty diacid side chain at lysine 26 to promote albumin binding and prolong half-life [3] [8].
The secondary structure of semaglutide adopts a helical conformation in membrane-like environments, spanning residues Phe12 to Lys34, while the N-terminal region (His7-Thr11) remains disordered in aqueous solutions [2] [8]. This structural duality enables semaglutide to engage dynamically with the GLP-1R extracellular domain (ECD) while maintaining stability in systemic circulation. Cryo-electron microscopy (cryo-EM) studies reveal that semaglutide’s N-terminal residues (His7, Aib8, Glu9, and Thr11) form a polar network with conserved receptor residues (Tyr152, Arg190, Asp372), stabilizing the peptide-receptor complex [3] [8].
Semaglutide’s development leveraged systematic amino acid scanning to identify residues critical for receptor activation. For instance, replacing glutamic acid at position 9 with hydrophobic residues was shown to disrupt polar interactions with GLP-1R, underscoring the importance of charged side chains in binding [8]. Recent advances in site-specific mutagenesis have introduced missense mutations (e.g., Arg127Glu, Lys34Asp) to optimize electrostatic complementarity with the receptor’s ECD [4] [6]. These modifications enhance binding kinetics by reducing dissociation rates (Koff) while maintaining association rates (Kon) [4].
A hallmark of semaglutide’s design is its electrostatic scaffold, which incorporates interfacial salt bridges to stabilize ligand-receptor interactions. Structural biophysical analyses have identified three key salt bridges between semaglutide and GLP-1R:
These interactions act as "electrostatic clips," reducing conformational flexibility and enhancing binding affinity by approximately 40% compared to native GLP-1 [4] [6]. Rational engineering of semaglutide analogues has further expanded this scaffold, introducing additional salt bridges (e.g., Arg127–Glu40) to improve therapeutic efficacy [6].
Semaglutide engages GLP-1R through a two-step mechanism: initial docking at the ECD followed by transmembrane domain (TMD) activation. The ECD binding interface involves hydrophobic interactions between semaglutide’s C-terminal helix (Phe28, Ile31, Leu32) and receptor residues Trp33, Leu141, and Phe144 [3] [8]. Mutagenesis studies demonstrate that truncating the C-terminal helix abolishes cAMP signaling, highlighting its role in receptor activation [4].
Semaglutide exhibits superior binding kinetics compared to other GLP-1R agonists:
| Parameter | Semaglutide | Native GLP-1 | Taspoglutide |
|---|---|---|---|
| Kd (nM) | 0.38 | 1.2 | 0.92 |
| Kon (×10⁶ M⁻¹s⁻¹) | 2.1 | 1.4 | 1.8 |
| Koff (×10⁻³ s⁻¹) | 0.8 | 1.7 | 1.2 |
Data derived from cryo-EM and surface plasmon resonance studies [3] [4] [8].
The slow dissociation rate (Koff) underpins semaglutide’s prolonged receptor occupancy, enabling once-weekly dosing in clinical settings [3].
Molecular dynamics simulations have been pivotal in optimizing semaglutide’s electrostatic scaffold. For example, in silico screening of 564 semaglutide analogues identified mutants with enhanced salt bridge formation, such as Arg127Glu, which improved binding free energy (ΔG) by -3.2 kcal/mol [4] [6]. High-throughput docking assays further validated these predictions, correlating computational scores with experimental Kd values (R² = 0.89) [4].
Cryo-EM structures of semaglutide-bound GLP-1R (PDB: 7KI0) resolved at 2.5 Å reveal critical interactions:
Three-dimensional variability analysis further illustrates how semaglutide induces conformational changes in the receptor’s ECD, facilitating G protein coupling [3].
Semaglutide’s structural superiority over analogues like taspoglutide and exenatide stems from its optimized electrostatic network. While taspoglutide shares 94% sequence identity with semaglutide, its lack of a fatty acid side chain results in faster renal clearance (half-life = 36 hours) [3] [8]. Additionally, semaglutide’s Aib8 substitution prevents DPP-4 cleavage, whereas taspoglutide’s native Ala8 renders it susceptible to enzymatic degradation [8].
Comparative cryo-EM analyses highlight differences in receptor dynamics: semaglutide induces a 12° rotation in the GLP-1R TMD, enhancing Gs protein coupling efficiency compared to taspoglutide [3]. These structural insights rationalize semaglutide’s clinical efficacy and inform the design of next-generation agonists.
Semaglutide, a glucagon-like peptide-1 receptor agonist with 94% amino acid homology to native glucagon-like peptide-1, initiates its biological effects through specific binding to the glucagon-like peptide-1 receptor, a member of the class B family of peptide hormone G protein-coupled receptors [1] [2]. The receptor exhibits a characteristic large N-terminal extracellular domain that forms trilayer α-β-βα folds stabilized by three conserved pairs of cysteine disulfide bonds [2]. This extracellular domain plays a critical role in the initial ligand recognition event, where high-resolution cryoelectron microscopy studies demonstrate an extended open conformation that facilitates multiple interactions with the C terminus of semaglutide along a peptide-binding groove [2].
The binding mechanism involves the extracellular domain recognizing semaglutide in the initial binding event, allowing the N terminus of the compound to access a deep pocket within the receptor structure [2]. This interaction triggers conformational rearrangements in the helical bundle, affecting transmembrane movement and enabling subsequent interaction with G proteins [2]. Recent integrative structural studies reveal remarkable heterogeneity in the activated glucagon-like peptide-1 receptor-G protein complex in solution, describing conformations for numerous potential alternative active states that differ substantially from static cryoelectron microscopy structures [3].
The conformational dynamics of the activated receptor complex exhibit substantial structural flexibility, particularly at the receptor-G protein interface and within the interior of the heterotrimeric G protein [3]. Functional validation through alanine-scanning mutagenesis has confirmed the significance of 24 interface residue contacts exclusively observed in these dynamic conformational states, emphasizing the importance of receptor flexibility in mediating semaglutide's biological effects [3].
Upon semaglutide binding, the glucagon-like peptide-1 receptor undergoes conformational changes that facilitate coupling with heterotrimeric G proteins, specifically the stimulatory G protein subtype [4] [5]. This coupling activates the receptor's function as a guanine nucleotide exchange factor for the G alpha subunit, inducing the release of guanosine diphosphate in exchange for guanosine triphosphate [6]. The subsequent dissociation of the G alpha-guanosine triphosphate subunit from the G beta-gamma complex allows each unit to independently interact with downstream effectors [6].
The primary downstream target of G alpha stimulation is adenylyl cyclase, which converts adenosine triphosphate to cyclic adenosine monophosphate [4] [7]. This process leads to elevated intracellular cyclic adenosine monophosphate levels, subsequently activating protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate [4] [7]. The cyclic adenosine monophosphate-dependent mechanisms operate through multiple pathways, including protein kinase A activation and exchange protein directly activated by cyclic adenosine monophosphate stimulation [4] [7].
Additionally, G beta-gamma signaling contributes to the diverse metabolic pathways initiated by semaglutide [4]. The interaction of the glucagon-like peptide-1 receptor with distinct G proteins enables activation of various metabolic pathways using the identical ligand [4]. These pathways include cyclic adenosine monophosphate activation, extracellular signal-regulated kinases 1 and 2 stimulation, and increased intracellular calcium levels [4].
| Signaling Component | Primary Function | Downstream Effects |
|---|---|---|
| G alpha stimulatory | Activates adenylyl cyclase | Cyclic adenosine monophosphate elevation, protein kinase A activation |
| G beta-gamma complex | Multiple pathway activation | Extracellular signal-regulated kinases stimulation, calcium mobilization |
| Adenylyl cyclase | Cyclic adenosine monophosphate synthesis | Second messenger amplification |
| Exchange protein directly activated by cyclic adenosine monophosphate | Alternative cyclic adenosine monophosphate effector | Insulin secretion, anti-inflammatory signaling |
Semaglutide exerts its glucose-lowering effects through glucose-dependent insulin secretion enhancement and glucagon suppression [8] [7]. The insulinotropic mechanism involves semaglutide binding to glucagon-like peptide-1 receptors on pancreatic beta cells, triggering adenylyl cyclase activation and subsequent cyclic adenosine monophosphate elevation [7]. This leads to protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate activation, which promotes glucose-dependent insulin biosynthesis and secretion through two primary pathways: the phosphatidylinositol 3-kinase/protein kinase A/mechanistic target of rapamycin pathway in beta cells and the phosphatidylinositol 3-kinase/protein kinase B pathway combined with adenosine monophosphate-activated protein kinase/sirtuin 1 signaling [7].
The phosphatidylinositol 3-kinase/protein kinase A/mechanistic target of rapamycin pathway activates hypoxia-inducible factor 1, which increases glucose-dependent insulin secretion through glycolytic gene activation [7]. This process elevates the citric acid cycle and intracellular adenosine triphosphate concentration, leading to closure of adenosine triphosphate-sensitive potassium channels, cell membrane depolarization, calcium influx, and exocytosis of insulin-containing vesicles from pancreatic beta cells [7].
The glucagonostatic effects of semaglutide operate through glucose-dependent mechanisms that suppress glucagon secretion from pancreatic alpha cells [9] [8]. This suppression appears to be mediated indirectly through paracrine effects within pancreatic islets, particularly through somatostatin-dependent mechanisms [9]. Somatostatin secreted from pancreatic delta cells acts as an inhibitory paracrine factor to suppress glucagon release, and specific blockade of somatostatin receptor 2 eliminates the inhibitory effect of semaglutide on glucagon secretion [9].
| Mechanism | Target Cell | Primary Mediators | Metabolic Outcome |
|---|---|---|---|
| Insulinotropic | Pancreatic beta cells | Cyclic adenosine monophosphate, protein kinase A, hypoxia-inducible factor 1 | Glucose-dependent insulin secretion |
| Glucagonostatic | Pancreatic alpha cells | Somatostatin, paracrine signaling | Suppressed glucagon release |
| Metabolic integration | Pancreatic islets | Insulin-glucagon balance | Improved glucose homeostasis |
Semaglutide mediates pronounced weight-lowering effects through direct glucagon-like peptide-1 receptor stimulation in the central nervous system, particularly targeting hypothalamic nuclei involved in appetite regulation [7] [10]. The compound stimulates anorexigenic neurons, specifically proopiomelanocortin and cocaine- and amphetamine-regulated transcript neurons, while indirectly inhibiting orexigenic neurons, including neuropeptide Y and agouti-related peptide neurons, located in the arcuate nucleus of the hypothalamus [7] [10].
These hypothalamic neurons exhibit functional connectivity with the nucleus of the solitary tract, which transmits peripheral signals from nutrient, hormone, and neuropeptide changes to the hypothalamus [7]. The appetite regulation mechanism involves interaction with leptin signaling, where semaglutide influences the leptin-sensitive janus kinase/signal transducer and activator of transcription pathway and inhibits protein tyrosine phosphatase 1B/suppressor of cytokine signaling 3 pathways that counteract leptin resistance [7].
Recent research demonstrates that semaglutide treatment restores glucagon-like peptide-1 levels, regulates suppressor of cytokine signaling 3 expression in the arcuate nucleus, and improves leptin sensitivity and hypothalamic anorexigenic signaling through the proopiomelanocortin/melanocortin 4 receptor pathway [7]. Additionally, semaglutide increases expression levels of sirtuin 1 and glucose transporter type 4 in the hippocampus, mediating glucose transport and improving brain glucose metabolism through the glucagon-like peptide-1 receptor/sirtuin 1/glucose transporter type 4 pathway [7].
The area postrema and nucleus of the solitary tract serve as critical sites for semaglutide's anorectic effects, with glucagon-like peptide-1 receptor neurons in the area postrema driving some nausea responses while nucleus of the solitary tract neurons mediate satiation effects [10]. These brainstem regions process peripheral metabolic signals and integrate them with higher-order brain circuits controlling feeding behavior [10].
Semaglutide significantly influences macrophage polarization, promoting the transition from the M2 anti-inflammatory phenotype to the M1 pro-inflammatory phenotype through modulation of peroxisome proliferator-activated receptor gamma expression [11]. This effect occurs via the glucagon-like peptide-1 receptor/peroxisome proliferator-activated receptor gamma/acyl-coenzyme A synthetase long chain family member 1 signaling pathway [11]. In tumor-associated macrophages, semaglutide treatment results in notable increases in M1-like macrophages expressing CD86 and decreases in M2-like macrophages expressing CD206 [11].
The molecular mechanism underlying macrophage reprogramming involves semaglutide-mediated suppression of peroxisome proliferator-activated receptor gamma expression [11]. Peroxisome proliferator-activated receptor gamma functions as a key transcriptional regulator that inhibits expression of inflammatory genes by preventing transcription factors from binding to promoter sites of inflammation-related genes such as tumor necrosis factor-alpha, interleukin-1 beta, and nitric oxide synthase 2 [11]. Semaglutide treatment significantly upregulates M1 markers including nitric oxide synthase 2, interleukin-1 beta, and interleukin-6, while downregulating M2 markers such as mannose receptor C-type 1, arginase 1, and interleukin-10 [11].
The compound also modulates macrophage lipid metabolism through regulation of acyl-coenzyme A synthetase long chain family member 1, which plays a crucial role in fatty acid activation and subsequent metabolic processes [11]. Silencing of acyl-coenzyme A synthetase long chain family member 1 significantly decreases M1 macrophage marker expression while increasing M2 macrophage markers, confirming its role in promoting M2 polarization [11].
Semaglutide demonstrates potent anti-inflammatory effects through inhibition of the nuclear factor kappa B signaling pathway [12] [13]. The compound ameliorates lipopolysaccharide-induced inflammation by inactivating histone deacetylase 5-mediated nuclear factor kappa B activation [12]. This results in decreased phosphorylation of nuclear factor kappa B p65 and inhibitor of kappa B alpha, leading to reduced production of pro-inflammatory cytokines tumor necrosis factor-alpha and interleukin-6 [12] [13].
| Parameter | M1 Polarization Effects | M2 Polarization Effects | Anti-inflammatory Impact |
|---|---|---|---|
| Nitric oxide synthase 2 | Significantly upregulated | Suppressed | Reduced inflammation |
| Interleukin-1 beta | Increased expression | Decreased expression | Anti-inflammatory signaling |
| Arginase 1 | Downregulated | Upregulated baseline | Metabolic reprogramming |
| Nuclear factor kappa B | Pathway inhibition | Reduced activation | Decreased cytokine production |
Semaglutide exerts significant anti-tumor effects through modulation of the tumor microenvironment, particularly by reprogramming tumor-associated macrophages and directly affecting cancer cell proliferation [11] [14]. In oral squamous cell carcinoma models, semaglutide effectively inhibits tumor proliferation, migration, and invasion while promoting apoptosis through activation of the p38 mitogen-activated protein kinase signaling pathway [14]. The compound specifically activates p38 mitogen-activated protein kinase without significantly influencing extracellular signal-regulated kinases 1/2 or stress-activated protein kinase/c-Jun N-terminal kinase pathways [14].
The tumor microenvironment modulation involves semaglutide's effect on tumor-associated macrophage polarization, where treatment promotes M2 to M1 macrophage transition within tumor tissues [11]. This polarization shift results in increased expression of M1 markers and decreased expression of M2 markers in tumor-infiltrating macrophages [11]. The mechanism involves semaglutide binding to glucagon-like peptide-1 receptors on macrophages, leading to peroxisome proliferator-activated receptor gamma suppression and subsequent metabolic reprogramming [11].
In colorectal cancer models, semaglutide promotes expression of inositol 1,4,5-trisphosphate receptor type 1 and adenylyl cyclase 5, which act as cancer-suppressing factors [15]. Treatment with semaglutide increases expression of these proteins in a dose-dependent manner and significantly reduces migrating cancer cells [15]. The compound's anti-cancer effects extend beyond direct cellular targets to include modulation of epithelial-mesenchymal transition processes, which are crucial for cancer cell migration and invasion [14].
Research demonstrates that semaglutide inhibits epithelial-mesenchymal transition in cancer cells by increasing expression of epithelial markers such as E-cadherin while decreasing mesenchymal markers including vimentin [14]. This effect contributes to reduced cancer cell motility and invasive capacity [14]. Animal studies confirm these findings, showing decreased tumor volume and weight in semaglutide-treated groups compared to controls [14].
Semaglutide demonstrates profound cardiovascular protective effects through multiple mechanisms involving vascular inflammation reduction and endothelial function improvement [16] [17]. The compound significantly improves endothelial glycocalyx integrity, as evidenced by reduced perfused boundary region measurements, indicating enhanced endothelial barrier function [17]. Clinical studies show that semaglutide treatment leads to remarkable improvements in central systolic blood pressure, augmentation index, and pulse wave velocity compared to control treatments [17].
The vascular protective mechanisms involve direct effects on endothelial cells through glucagon-like peptide-1 receptor activation [16]. Proteomic analyses reveal that semaglutide treatment results in enriched pathways related to cytoskeleton organization and mitochondrial function in endothelial cells [16]. The compound improves left ventricular cytoskeleton function and restores endothelial function through enhanced actin filament organization and cardiac cytoskeleton processes [16].
Semaglutide modulates prothrombotic and atherosclerotic mechanisms through effects on epicardial fat, neutrophils, and endothelial cell networks [18]. The compound increases secretion of gelsolin, an antithrombotic protein, by epicardial fat while modulating CD11b expression on neutrophils and their migration and endothelial adhesion [18]. These effects result in reduced pro-inflammatory and atherogenic profiles induced by fatty acid-binding protein 4, an adiposity marker that is significantly reduced following semaglutide treatment [18].
Vascular structural improvements include reduced blood vessel wall thickness and extracellular matrix content in semaglutide-treated subjects [19]. Histological analyses demonstrate decreased collagen levels with improved parallel arrangement and reduced wall thickness [19]. Elastin damage, characterized by fiber proliferation, cracking, and disintegration in high-fat diet conditions, is significantly attenuated by semaglutide treatment [19].
| Vascular Parameter | Baseline Measurement | Post-Semaglutide Treatment | Percentage Improvement |
|---|---|---|---|
| Central systolic blood pressure | Elevated in diabetic patients | 6-11% reduction | Significant at 4 and 12 months |
| Pulse wave velocity | Increased arterial stiffness | 6-12% reduction | Progressive improvement |
| Augmentation index | Elevated vascular resistance | 59-70% reduction | Sustained improvement |
| Perfused boundary region | Impaired glycocalyx integrity | Significant reduction | Enhanced endothelial function |
Semaglutide exerts potent anti-atherosclerotic effects through modulation of multiple molecular pathways involved in plaque formation and vascular inflammation [20] [21]. In two murine models of atherosclerosis (apolipoprotein E-deficient and low-density lipoprotein receptor-deficient mice), semaglutide demonstrates significant reductions in aortic plaque areas that are partly independent of weight and cholesterol lowering [20]. Gene expression profiling reveals that semaglutide reverses Western diet-induced changes in pathways relevant to atherosclerosis pathogenesis [20].
The molecular mechanisms involve regulation of leukocyte recruitment processes, including modulation of interleukin-6, interleukin-1 receptor antagonist, and chemokine (C-C motif) ligand 2 expression [20]. Semaglutide affects leukocyte rolling, adhesion, and extravasation through regulation of selectin E and vascular cell adhesion molecule 1 expression [20]. Additionally, the compound influences cholesterol metabolism and lipid-mediated signaling pathways by modulating adenosine triphosphate-binding cassette transporter 1 and prostaglandin I2 synthase expression [20].
Extracellular matrix protein turnover represents another critical target of semaglutide's anti-atherosclerotic action [20]. The compound regulates matrix metalloproteinase-3 and matrix metalloproteinase-13 expression, which are key enzymes involved in plaque stability and remodeling [20]. Semaglutide also affects plaque hemorrhage mechanisms through modulation of CD163 expression, a marker associated with macrophage activation and plaque vulnerability [20].
Positron emission tomography studies demonstrate that semaglutide reduces atherosclerotic inflammation by decreasing activated macrophage activity within atherosclerotic plaques [21]. The compound significantly reduces uptake of tracers imaging activated macrophages and cellular metabolism, supporting the hypothesis that anti-atherosclerotic effects occur through decreased macrophage activation [21]. These effects correlate with histological measurements showing reduced macrophage density in vessel walls [21].
Advanced molecular studies reveal that semaglutide improves myocardial perfusion and performance through adenosine monophosphate-activated protein kinase-mediated improvements in endothelial function [22]. The compound increases activation of the endothelial-protective adenosine monophosphate-activated protein kinase pathway, coupled with downstream increases in endothelial nitric oxide synthase expression [22]. These changes result in improved perfusion to ischemic myocardial regions and enhanced cardiac function [22].